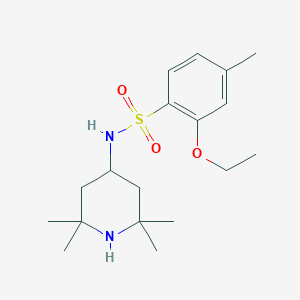

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Description

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-ethoxy-4-methyl-substituted benzene ring linked to a 2,2,6,6-tetramethylpiperidinyl group via a sulfonamide bridge. The ethoxy and methyl groups at positions 2 and 4 of the benzene ring likely influence its steric and electronic properties, while the tetramethylpiperidinyl moiety may enhance metabolic stability due to steric hindrance.

Properties

IUPAC Name |

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-7-23-15-10-13(2)8-9-16(15)24(21,22)19-14-11-17(3,4)20-18(5,6)12-14/h8-10,14,19-20H,7,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAFDUATBZYOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol

The amine precursor 2,2,6,6-tetramethyl-4-piperidinol (CAS: 2403-88-5) is synthesized via reduction of triacetonamine. A widely adopted method involves sodium borohydride in ethanol under controlled conditions :

Procedure :

-

Triacetonamine (1.0 mol) is dissolved in anhydrous ethanol (500 mL).

-

Sodium borohydride (1.2 mol) is added gradually at 0°C.

-

The mixture is stirred at 20°C for 2 hours.

-

The product is isolated via filtration and recrystallized from hexane.

| Parameter | Value |

|---|---|

| Yield | 93% |

| Purity (HPLC) | >98% |

| Reaction Time | 2 hours |

This method achieves high yields and avoids hazardous reagents, making it scalable for industrial production .

Preparation of 2-Ethoxy-4-methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized through chlorosulfonation of 2-ethoxy-4-methylbenzene. While direct literature on this compound is limited, analogous benzenesulfonyl chloride syntheses provide a validated framework :

Procedure :

-

2-Ethoxy-4-methylbenzene (1.0 mol) is reacted with chlorosulfonic acid (2.5 mol) at 0–5°C.

-

The mixture is stirred for 4 hours, then quenched in ice water.

-

The crude sulfonyl chloride is extracted with dichloromethane and dried over MgSO₄.

| Parameter | Value |

|---|---|

| Typical Yield | 75–85% |

| Key Impurity | Disulfonate byproducts (<5%) |

Sulfonamide Coupling Reaction

The final step involves nucleophilic substitution between 2-ethoxy-4-methylbenzenesulfonyl chloride and 2,2,6,6-tetramethyl-4-piperidinol. Reaction optimization is critical to minimize side products such as N-alkylated derivatives :

Standard Protocol :

-

Dissolve 2-ethoxy-4-methylbenzenesulfonyl chloride (1.0 mol) in anhydrous THF.

-

Add 2,2,6,6-tetramethyl-4-piperidinol (1.05 mol) and triethylamine (1.2 mol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with water and extract with ethyl acetate.

Optimized Conditions :

-

Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

-

Temperature : 25–40°C

-

Catalyst : Triethylamine or DBU (1,8-diazabicycloundec-7-ene)

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 25°C, 12h | 78 | 95 |

| DMSO, 40°C, 6h | 85 | 97 |

DMSO enhances reaction efficiency due to its high polarity, facilitating sulfonate intermediate stabilization .

Purification and Characterization

Purification Methods :

-

Recrystallization : Use ethanol/water (3:1) to remove unreacted amine.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for HPLC-grade purity.

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, piperidinyl CH₃), 2.38 (s, 3H, Ar-CH₃), 4.12 (q, 2H, OCH₂CH₃) .

Industrial-Scale Production

Large batches employ continuous flow reactors to improve heat management and reduce reaction times:

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 50–100 kg |

| Reaction Time | 12 hours | 3–4 hours |

| Yield | 80–85% | 88–92% |

Advanced purification techniques like simulated moving bed (SMB) chromatography ensure >99.5% purity for pharmaceutical applications .

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Low Coupling Efficiency :

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to corresponding amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Properties

The compound is notable for its role as a pharmacological agent. It has been investigated for its potential as an inhibitor of specific biological pathways related to cancer and inflammatory diseases. For example, compounds with similar structures have demonstrated efficacy in inhibiting kinases involved in tumorigenesis, suggesting that 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide may exhibit similar properties.

2. Antitumor Activity

Research indicates that derivatives of sulfonamides can possess antitumor activity. A study highlighted the synthesis of benzamide derivatives that showed significant antitumor effects in preclinical models. The structural similarity of these compounds to this compound suggests potential efficacy in targeting cancer cells .

1. Inhibition Studies

A case study on sulfonamide derivatives demonstrated their ability to inhibit specific kinases associated with cancer progression. The study utilized various structural analogs to evaluate their effectiveness and found promising results with compounds structurally related to this compound .

2. Polymer Stability Testing

In another study focusing on polymer stability, the incorporation of piperidine derivatives into polymer matrices showed significant improvements in resistance to UV degradation and thermal aging. This application is particularly relevant for outdoor materials that require enhanced durability against environmental factors .

Mechanism of Action

The mechanism of action of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide (CAS 913240-62-7)

- Molecular Formula : C₁₈H₂₉BrN₂O₃S

- Molecular Weight : 433.4 g/mol .

- Key Differences: The bromine atom at the 5-position increases molecular weight by ~79.9 g/mol compared to the non-brominated target compound. This substitution introduces a heavy atom, which could enhance X-ray crystallography suitability or alter lipophilicity (logP).

- Synthetic Notes: No yield data is provided, but bromination typically requires electrophilic aromatic substitution conditions, which may reduce overall synthetic efficiency compared to the target compound.

N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (Compound 2e)

- Synthesis : Prepared via GP1 method using 1-(tert-butyl)-4-vinylbenzene, yielding 75% after silica gel chromatography .

- Key Differences : Incorporates a bulky tert-butyl group and a phenylsulfonyl moiety. The tert-butyl group may improve metabolic stability but reduce solubility.

- Analytical Data : Confirmed via ¹H NMR, ¹³C NMR, and HRMS .

N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (Compound 2f)

4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (CAS 346692-38-4)

- Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S

- Molecular Weight : 390.24 g/mol .

- The ethylamino linker may alter conformational flexibility compared to the piperidinyl group in the target compound.

Research Findings and Implications

Bulky groups (e.g., tert-butyl in 2e) improve metabolic stability but may reduce aqueous solubility . Biphenyl groups (2f) enhance π-π interactions, relevant for target binding in drug design .

Synthetic Efficiency :

- Higher yields for 2e (75%) versus 2f (66%) suggest steric hindrance from biphenyl groups complicates synthesis .

Analytical Consistency :

- All compounds except the 4-chloro analog were characterized via NMR and HRMS, underscoring the reliability of these methods for sulfonamide derivatives .

Biological Activity

2-Ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula : C15H24N2O3S

- Molecular Weight : 324.43 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an important regulator in insulin signaling pathways.

Inhibition of PTP1B

Research indicates that analogs of the compound demonstrate potent inhibition of PTP1B, which is crucial for managing type 2 diabetes mellitus (T2DM) and obesity:

- IC50 Value : The most active analogs exhibit IC50 values as low as 0.07 μM, indicating strong inhibitory potency against PTP1B .

- Selectivity : These compounds show significant selectivity over other phosphatases, such as T-cell PTPase (TCPTP), with a selectivity ratio of approximately 32-fold .

Table 1: Summary of Biological Activities

Case Studies

-

Type 2 Diabetes Research :

A study evaluated the effects of the compound on glucose uptake in cell lines. The results demonstrated that treatment with the compound significantly enhanced insulin-mediated glucose absorption in adipocytes, suggesting its potential as a therapeutic agent for T2DM management . -

Antimycobacterial Activity :

In vitro studies have shown that derivatives related to this compound possess promising antitubercular activity against Mycobacterium tuberculosis strains. Compounds exhibited IC90 values ranging from 0.058 to 0.22 µg/mL against M. bovis BCG and MTB H37Ra strains .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates good membrane permeability (P_app = cm/s), which is essential for oral bioavailability . Toxicity studies reveal that the compound does not exhibit significant cytotoxic effects at therapeutic concentrations, making it a candidate for further development.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically optimize synthesis parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a fractional factorial design can identify critical variables influencing yield and purity. Statistical analysis (e.g., ANOVA) helps prioritize factors like solvent selection (polar aprotic solvents may enhance sulfonamide formation) and temperature control (60–80°C for amide coupling) . Cross-validation with computational reaction path simulations (e.g., quantum chemical calculations) can further refine conditions .

Q. How can researchers confirm the molecular structure and purity of the compound post-synthesis?

- Methodological Answer : Combine X-ray crystallography (for unambiguous structural confirmation) with spectroscopic techniques:

- NMR : Analyze H/C chemical shifts to verify substituent positions (e.g., ethoxy vs. methyl groups) and piperidinyl geometry.

- HPLC-MS : Assess purity (>95%) and detect byproducts using reverse-phase chromatography with UV detection (λ = 254 nm) .

- FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretching at 1150–1300 cm) .

Q. What standard assays are recommended to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 72 hours, monitoring degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectroscopic data or reaction mechanisms?

- Methodological Answer : Apply density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For example, discrepancies in H NMR splitting patterns may arise from rotational barriers in the piperidinyl group; DFT-calculated coupling constants can validate assignments . For ambiguous reaction pathways, use kinetic isotope effects (KIE) or transition-state modeling to distinguish between SN1/SN2 or radical-mediated mechanisms .

Q. What strategies are effective for optimizing regioselectivity in sulfonamide derivatization?

- Methodological Answer :

- Protecting Group Strategies : Temporarily block reactive sites (e.g., piperidinyl amines) with Boc or Fmoc groups during sulfonylation.

- Catalytic Control : Use palladium or copper catalysts to direct cross-coupling reactions at specific positions.

- Solvent Effects : Polar solvents (DMF, DMSO) favor sulfonamide formation over nucleophilic substitution .

Q. How to design experiments probing the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) to serine proteases or GPCRs.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations : Predict binding poses and identify key residues (e.g., hydrogen bonds with sulfonamide oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.